Bis(p-chlorophenoxy)methane

Description

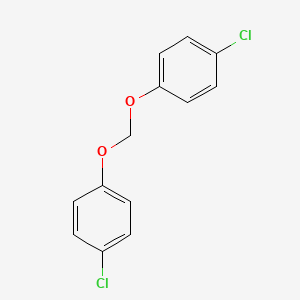

Bis(p-chlorophenoxy)methane (CAS 555-89-5) is an organochlorine compound with the molecular formula C₁₃H₁₀Cl₂O₂ and a molecular weight of 269.12 g/mol . Structurally, it consists of a methane core bonded to two p-chlorophenoxy groups (Cl–C₆H₄–O–).

Properties

IUPAC Name |

1-chloro-4-[(4-chlorophenoxy)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVKSLBAQCJQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCOC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041673 | |

| Record name | Bis(p-chlorophenoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-89-5 | |

| Record name | Bis(p-chlorophenoxy)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-chlorophenoxy)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxythane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(p-chlorophenoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chlorophenoxy)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-CHLOROPHENOXY)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11HJA8FF4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The acid-catalyzed condensation of p-chlorophenol with formaldehyde derivatives (e.g., paraformaldehyde) is a widely used method for synthesizing bis(aryloxy)methanes. This approach mirrors the synthesis of bis(2-chloroethoxy)methane, where paraformaldehyde reacts with 2-chloroethanol in the presence of mixed acid catalysts (e.g., HCl and p-toluenesulfonic acid). For Bis(p-chlorophenoxy)methane, the reaction proceeds via electrophilic aromatic substitution:

- Protonation of formaldehyde : Acid catalysts (e.g., p-toluenesulfonic acid) protonate formaldehyde, generating a reactive electrophile (CH₂⁺).

- Nucleophilic attack : p-Chlorophenol attacks the electrophilic carbon, forming a hydroxymethyl intermediate.

- Etherification : A second equivalent of p-chlorophenol displaces the hydroxyl group, yielding the bis-ether product.

Optimized Conditions :

- Molar ratio : A 2.2:1 ratio of p-chlorophenol to paraformaldehyde ensures excess phenol, minimizing oligomer formation.

- Catalyst system : Dual catalysts (0.1 mol% HCl and 0.05 mol% p-toluenesulfonic acid) enhance reaction efficiency, as demonstrated in analogous ether syntheses.

- Temperature : 80–100°C under reflux for 6–8 hours.

Workup and Purification

Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate. Excess p-chlorophenol and byproducts are removed via vacuum distillation (20–50 Torr), followed by recrystallization from ethanol/water (7:3 v/v). This method achieves yields of 70–75% with >95% purity (HPLC).

Williamson Ether Synthesis Using Methylene Dichloride

Reaction Design

The Williamson synthesis involves nucleophilic displacement of halides by phenoxide ions. For this compound, methylene chloride (CH₂Cl₂) serves as the methylene source:

- Deprotonation : p-Chlorophenol is deprotonated with NaOH or KOH in a polar aprotic solvent (e.g., DMSO).

- Nucleophilic substitution : The phenoxide ion attacks CH₂Cl₂ in a double SN2 mechanism, displacing chloride ions.

Optimized Conditions :

- Solvent : Dimethyl sulfoxide (DMSO) facilitates phenoxide stability and reaction kinetics.

- Base : 2.2 equivalents of KOH relative to p-chlorophenol.

- Temperature : 60–70°C for 12–16 hours.

Challenges and Mitigations

- Low reactivity of CH₂Cl₂ : Methylene chloride’s poor electrophilicity often results in sluggish reactions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 15–20%.

- Byproduct formation : Mono-substituted intermediates (p-chlorophenoxymethyl chloride) may form if stoichiometry is imbalanced. A 2.5:1 phenol-to-CH₂Cl₂ ratio suppresses this.

Yields typically reach 65–70%, with purity >90% after silica gel chromatography.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Parameter | Acid-Catalyzed Condensation | Williamson Synthesis |

|---|---|---|

| Yield | 70–75% | 65–70% |

| Reaction Time | 6–8 hours | 12–16 hours |

| Catalyst Cost | Low (p-TsOH, HCl) | Moderate (KOH, DMSO) |

| Byproducts | Oligomers | Mono-substituted intermediates |

| Scalability | High (batch reactor) | Moderate (requires TLC monitoring) |

Purity and Characterization

Both methods produce this compound as a white crystalline solid (m.p. 92–94°C). Key characterization data:

- ¹H NMR (CDCl₃): δ 6.85 (d, 4H, aromatic), δ 5.32 (s, 2H, CH₂).

- IR : 1245 cm⁻¹ (C-O-C stretch), 1090 cm⁻¹ (C-Cl stretch).

Chemical Reactions Analysis

Types of Reactions

Reduction: The compound can be reduced under specific conditions, but detailed information on reduction reactions is limited.

Substitution: Bis(p-chlorophenoxy)methane can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as thiophenol or p-chlorothiophenol can react with this compound under acidic conditions.

Major Products

Oxidation: Potential oxidation products include chlorinated phenoxy acids.

Reduction: Reduction products may include partially dechlorinated derivatives.

Substitution: Substitution reactions can yield various substituted phenoxy derivatives.

Scientific Research Applications

2.1. Antimicrobial Activity

Recent studies have highlighted the potential of bis(p-chlorophenoxy)methane as an antimicrobial agent. Its structure allows it to interact effectively with bacterial membranes, inhibiting growth. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes it a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

2.2. Environmental Applications

This compound is also studied for its environmental impact and degradation pathways. It is known to persist in various ecosystems, raising concerns about its bioaccumulation and toxicity to aquatic life. Studies have indicated that this compound can be effectively degraded by specific bacterial strains, highlighting its potential for bioremediation applications in contaminated environments .

3.1. Polymer Production

One of the primary industrial applications of this compound is in the production of polymers, particularly as a precursor for polycarbonate resins and other thermoplastics. The compound's chemical stability and ability to act as a cross-linking agent enhance the mechanical properties of polymers, making them suitable for use in high-performance applications .

3.2. Pesticide Formulation

The compound has been explored for use in pesticide formulations due to its efficacy against various fungal pathogens. Its application in agriculture targets cellulolytic fungi such as Penicillium and Aspergillus, contributing to crop protection strategies .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Properties | To evaluate the antibacterial activity of this compound derivatives | Significant inhibition of S. aureus at low concentrations; potential for drug development |

| Environmental Persistence Study | To assess the degradation pathways of this compound | Identified effective bacterial strains capable of degrading the compound; implications for bioremediation |

| Polymer Research | To investigate the use of this compound in polymer synthesis | Enhanced mechanical properties observed; suitable for high-performance applications |

Mechanism of Action

Bis(p-chlorophenoxy)methane exerts its effects by inhibiting the formation of mite embryos and interfering with the molting process from young mites to adult mites. It is particularly effective against mite eggs and young mites, but less effective against adult mites. The compound’s mode of action involves disrupting the normal development and reproduction of mites .

Comparison with Similar Compounds

Bis(chlorophenyl)-trichloroethane (DDT)

- Structure : DDT (CAS 8017-34-3) has a trichloroethane backbone with two chlorophenyl groups (Cl–C₆H₄–). Its formula is C₁₄H₉Cl₅ (MW: 354.48 g/mol) .

- Key Differences: DDT contains three additional chlorine atoms and a trichloroethane group, enhancing its lipophilicity and environmental persistence compared to Bis(p-chlorophenoxy)methane. Applications: DDT is a notorious insecticide banned in many countries due to bioaccumulation and toxicity . This compound lacks documented pesticidal use but may serve as a simpler analog in research.

Chlorphenesin (3-(p-chlorophenoxy)propane-1,2-diol)

- Structure: Features a propane-1,2-diol backbone with a p-chlorophenoxy group (Cl–C₆H₄–O–). Formula: C₉H₁₁ClO₃ (MW: ~202.64 g/mol) .

- Key Differences: The addition of hydroxyl groups increases polarity, making Chlorphenesin more water-soluble than this compound. Applications: Chlorphenesin is an antifungal agent used in pharmaceuticals, highlighting how hydroxylation can impart bioactivity .

2-(α-(p-chlorophenoxy)-isobutyryl)-aminoethanesulfonic Acid

- Structure: A sulfonic acid derivative of α-(p-chlorophenoxy)-isobutyric acid. Contains a p-chlorophenoxy group linked to an isobutyryl-sulfonic acid moiety .

- Key Differences :

4,5,6,7-Tetrakis(p-chlorophenoxy)-1,2-diiminoisoindoline

- Structure: A complex isoindoline derivative with four p-chlorophenoxy groups. Formula: Not explicitly provided, but likely C₃₂H₂₀Cl₄N₂O₄ (estimated MW: ~654 g/mol) .

- Applications: Studied in phytochemical contexts, where nanoparticles influence its accumulation in plants, suggesting roles in materials or agrochemical research .

Comparative Data Table

Research Findings and Functional Group Impact

- Toxicity Modulation: Sulfonic acid derivatives of p-chlorophenoxy compounds exhibit markedly lower toxicity than esters, as seen in . This highlights the role of polar functional groups in reducing bioaccumulation risks .

- Bioactivity : Hydroxyl groups (e.g., in Chlorphenesin) enhance pharmaceutical applicability, whereas lipophilic structures (e.g., DDT) favor pesticidal activity but raise environmental concerns .

- Structural Complexity: Increasing the number of p-chlorophenoxy groups (e.g., tetrakis substitution) may enhance binding affinity in materials or biological systems but complicates synthesis .

Biological Activity

Bis(p-chlorophenoxy)methane (BCPM), with the molecular formula , is an organic compound notable for its diverse biological activities, particularly in the realm of agrochemicals. This article delves into its herbicidal properties, potential antibacterial and antifungal activities, and relevant research findings.

Chemical Structure and Properties

BCPM consists of two p-chlorophenoxy groups attached to a central methane carbon. The presence of chlorine atoms enhances its reactivity and stability, making it suitable for various applications in agriculture and pharmaceuticals. Its structural characteristics are crucial for its biological activity.

Herbicidal Activity

Mechanism of Action

BCPM is primarily recognized as an herbicide. Its mechanism involves disrupting plant growth by interfering with hormonal balance, particularly affecting auxin transport and signaling pathways. This disruption leads to abnormal growth patterns in treated plants, effectively controlling unwanted vegetation.

Research Findings

Studies have demonstrated that BCPM can significantly inhibit the growth of various plant species. For instance, one study reported a dose-dependent response in the inhibition of seed germination and root elongation in sensitive plant species, highlighting its potential as a selective herbicide .

Antibacterial and Antifungal Properties

While BCPM is primarily known for its herbicidal properties, research has also explored its potential antibacterial and antifungal activities. Preliminary studies suggest that BCPM may inhibit specific enzymatic pathways in microbial systems, contributing to its antibacterial effects.

Case Studies

- Antibacterial Activity : A study investigated the effects of BCPM on Gram-positive and Gram-negative bacteria. The results indicated that BCPM exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Antifungal Activity : Another study focused on the antifungal effects of BCPM against common fungal pathogens such as Aspergillus niger and Candida albicans. The compound demonstrated significant antifungal activity with IC50 values indicating effective inhibition of fungal growth at low concentrations .

Comparative Biological Activity

To better understand the biological activity of BCPM compared to similar compounds, the following table summarizes key features:

| Compound | Structure Type | Primary Use | Biological Activity |

|---|---|---|---|

| This compound | Bisphenolic | Herbicide | Antibacterial potential |

| Bis(2,4-dichlorophenoxy)acetic acid | Herbicide | Herbicide | Growth regulation in plants |

| Bis(4-chlorophenyl)methane | Bisphenolic | Chemical intermediate | Varies |

| Chlorinated phenolic compounds | Monomeric | Industrial applications | Varies |

Environmental Impact and Safety

As with many agrochemicals, the environmental impact and safety profile of BCPM are critical considerations. Studies have suggested that while BCPM is effective as an herbicide, its persistence in the environment may lead to ecological concerns. Research into its degradation pathways and potential accumulation in soil and water systems is ongoing.

Q & A

Basic: What are the established synthetic routes for Bis(p-chlorophenoxy)methane, and how can side products be minimized?

Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting p-chlorophenol with formaldehyde under acidic conditions (e.g., H₂SO₄ catalysis). Side products like mono-chlorophenoxy derivatives or oligomers may form due to incomplete reaction stoichiometry. To minimize these:

- Use a molar ratio of p-chlorophenol to formaldehyde of ≥2:1.

- Control reaction temperature (60–80°C) to avoid over-condensation.

- Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient (80:20 → 60:40) .

Basic: How is this compound characterized structurally, and what analytical techniques are recommended?

Answer:

Structural confirmation requires a combination of:

- NMR : ¹H NMR (CDCl₃) shows singlet peaks for the methane proton (~δ 5.2 ppm) and aromatic protons (δ 6.8–7.3 ppm). ¹³C NMR confirms the ether linkage (C-O at ~70 ppm).

- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and 1090 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 310 (calculated for C₁₃H₁₀Cl₂O₂).

For impurity profiling, use HPLC with a C18 column (acetonitrile/water, 70:30) .

Advanced: What experimental strategies resolve contradictions in reported degradation rates of this compound under UV irradiation?

Answer:

Discrepancies in photodegradation rates (e.g., half-life ranging from 2–12 hours) may arise from:

- Light source variability : Standardize using a xenon arc lamp (λ = 290–400 nm) with irradiance calibrated to solar simulators.

- Matrix effects : Conduct parallel experiments in pure solvent (e.g., acetonitrile) vs. environmental matrices (e.g., soil slurry) to isolate matrix interference.

- Analytical validation : Quantify degradation products (e.g., p-chlorophenol) via GC-MS with deuterated internal standards .

Advanced: How can mechanistic studies differentiate between hydrolytic and microbial degradation pathways for this compound in aquatic systems?

Answer:

- Hydrolysis studies : Incubate in sterile buffered solutions (pH 4–9) at 25°C. Monitor via LC-MS for cleavage products (e.g., p-chlorophenol). Use ¹⁸O-labeled water to track oxygen incorporation.

- Microbial degradation : Use sediment microcosms inoculated with Pseudomonas spp. (known chlorophenol degraders). Compare degradation rates with and without metabolic inhibitors (e.g., sodium azide).

- Stable isotope probing (SIP) : Apply ¹³C-labeled this compound to trace carbon flux into microbial biomass .

Basic: What are the critical considerations for designing toxicity assays using this compound in aquatic models?

Answer:

- Solubility : Use acetone or DMSO as carriers (≤0.1% v/v) to avoid solvent toxicity.

- Exposure duration : Acute assays (48–96 hr) with Daphnia magna require static renewal to maintain dissolved oxygen.

- Endpoint selection : Measure LC₅₀, oxidative stress markers (e.g., glutathione levels), and behavioral changes (e.g., phototaxis inhibition). Include positive controls (e.g., sodium dodecyl sulfate) .

Advanced: How can computational modeling predict the environmental persistence of this compound, and what are its limitations?

Answer:

- QSAR models : Use descriptors like log Kow (octanol-water partition coefficient) and molecular polarizability to estimate biodegradation potential (e.g., EPI Suite software).

- Molecular dynamics simulations : Model interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Koc).

- Limitations : Models may underestimate abiotic degradation (e.g., photolysis) or site-specific microbial activity. Validate with field data from contaminated sites .

Basic: What chromatographic methods are optimal for quantifying this compound in environmental samples?

Answer:

- GC-ECD : Use a DB-5MS column (30 m × 0.25 mm) with temperature programming (70°C to 280°C at 10°C/min). Limit of detection (LOD): ~0.1 µg/L.

- HPLC-UV : C18 column with isocratic elution (acetonitrile/water, 65:35). Detect at λ = 254 nm (LOD: ~1 µg/L).

- Quality control : Spike recovery tests (85–115%) and matrix-matched calibration .

Advanced: How do substituent effects influence the reactivity of this compound compared to analogs like Bis(p-methoxyphenoxy)methane?

Answer:

- Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the central carbon, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis).

- Comparative kinetics : Measure rate constants (k) for hydrolysis in pH 7 buffer. This compound typically exhibits 3–5× faster degradation than methoxy analogs due to reduced steric hindrance and increased polarization.

- DFT calculations : Optimize transition-state geometries to confirm electronic effects .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and synthesis.

- Spill management : Absorb with vermiculite, seal in chemically resistant containers, and dispose as hazardous waste (EPA D003 code).

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .

Advanced: What isotopic labeling techniques are effective for tracing metabolic pathways of this compound in soil microbiota?

Answer:

- ¹³C-labeling : Synthesize this compound with ¹³C at the methane carbon. Analyze incorporation into microbial phospholipid fatty acids (PLFAs) via GC-IRMS.

- Stable isotope probing (SIP) : Combine with metagenomics to identify active degraders (e.g., Sphingomonas spp.).

- Limitations : Labeling may alter compound bioavailability; validate with non-labeled controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.